Xylopien

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

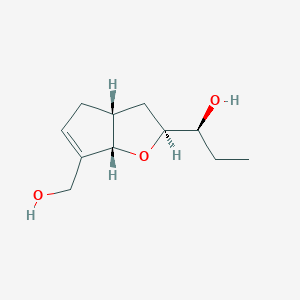

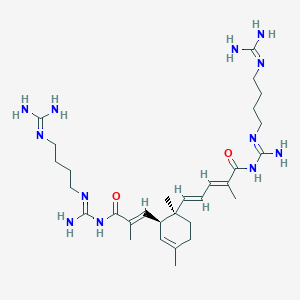

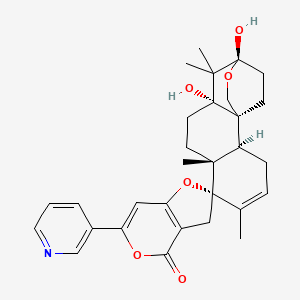

Xylopien is a natural product found in Xylopia aromatica with data available.

Scientific Research Applications

Bioactive Compounds in Xylopia Aromatica

Xylopien, identified in Xylopia aromatica, exhibits significant cytotoxic potencies against human solid tumor cell lines, surpassing adriamycin, an established anticancer drug. This discovery opens up avenues for developing new cancer therapies based on natural compounds (Colman-Saizarbitoria, Gu, & McLaughlin, 1994).

Metabolic Engineering in Microorganisms

Research on the d-xylose oxidative pathway (XOP), which includes d-xylose oxidation, has found applications in recombinant microorganisms. These modified strains are employed for producing valuable compounds like diols, triols, and short-chain organic acids, highlighting the potential of this compound-related pathways in biotechnology and industrial processes (Valdehuesa et al., 2018).

Understanding D-xylonic Acid Accumulation

Research on the causes of D-xylonic acid accumulation in microorganisms using the XOP pathway provides insights into developing efficient microbial cell factories. This is particularly relevant for the production of industrially applicable product-specialist strains, impacting biotechnological applications (Bañares et al., 2021).

Anticancer Potential of Xylopia Aethiopica

Studies demonstrate the potential of Xylopia aethiopica fruit extract as a therapeutic agent against cancer. Its ability to inhibit cell proliferation and induce apoptosis in human cervical cancer cells underscores its importance in oncological research (Adaramoye et al., 2011).

Anti-inflammatory and Antidepressant Effects

Xylopia aethiopica's fruit extract has shown effectiveness in suppressing arthritis in rats, suggesting anti-inflammatory properties. Additionally, its antidepressant-like effects in mice indicate its potential in treating central nervous system disorders (Obiri et al., 2014; Biney et al., 2016).

Analgesic Properties

Research on Xylopia aethiopica's fruit extract and its major constituent, xylopic acid, has established their analgesic properties in various murine models. This supports their traditional use in pain management (Woode et al., 2012).

Pharmacokinetics and Metabolism of Xylopic Acid

The study of xylopic acid's pharmacokinetics and metabolism by liver enzymes provides crucial information for understanding its interactions and effects within the body, important for its therapeutic application (Alolga et al., 2022).

Anti-inflammatory Action of Xylopic Acid

Investigations into xylopic acid's anti-inflammatory action in acute inflammation models demonstrate its effectiveness in reducing inflammation, supporting its use in traditional medicine for related ailments (Osafo et al., 2018).

properties

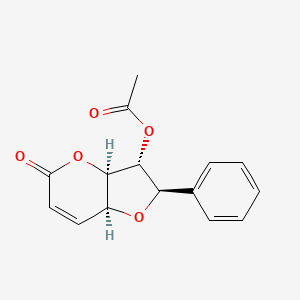

Molecular Formula |

C37H66O7 |

|---|---|

Molecular Weight |

622.9 g/mol |

IUPAC Name |

(2S)-2-methyl-4-[(2R,13R)-2,6,13-trihydroxy-13-[(2R,5R)-5-[(Z,1R)-1-hydroxypentadec-4-enyl]oxolan-2-yl]tridecyl]-2H-furan-5-one |

InChI |

InChI=1S/C37H66O7/c1-3-4-5-6-7-8-9-10-11-12-13-17-23-33(40)35-25-26-36(44-35)34(41)24-18-15-14-16-20-31(38)21-19-22-32(39)28-30-27-29(2)43-37(30)42/h12-13,27,29,31-36,38-41H,3-11,14-26,28H2,1-2H3/b13-12-/t29-,31?,32+,33+,34+,35+,36+/m0/s1 |

InChI Key |

MYIILGWLOBYDNH-WLAZQFJTSA-N |

Isomeric SMILES |

CCCCCCCCCC/C=C\CC[C@H]([C@H]1CC[C@@H](O1)[C@@H](CCCCCCC(CCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCC=CCCC(C1CCC(O1)C(CCCCCCC(CCCC(CC2=CC(OC2=O)C)O)O)O)O |

synonyms |

xylopien |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

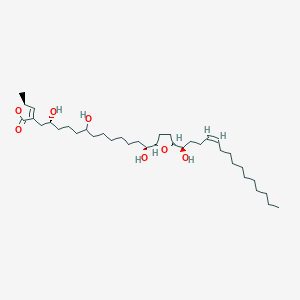

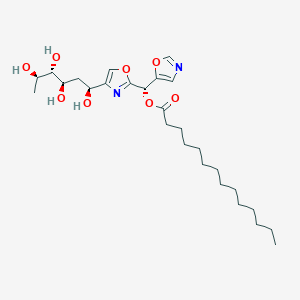

![1-[(2E)-7-(3,4-methylenedioxyphenyl)-2-heptenoyl]pyrrolidine](/img/structure/B1247064.png)

![(4R)-4-[(3R,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1247076.png)